molecular formula C11H12N2OS B13944752 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline CAS No. 500730-98-3

2-Ethoxy-5-(1,3-thiazol-2-yl)aniline

Cat. No.: B13944752
CAS No.: 500730-98-3
M. Wt: 220.29 g/mol
InChI Key: OLTQVZQIMAJSPZ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the largest and most diverse class of organic compounds. researchgate.netorganic-chemistry.org Their prevalence is particularly notable in the realm of medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. organic-chemistry.orgbepls.com The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen introduces unique electronic properties, polarity, and hydrogen bonding capabilities that are crucial for molecular recognition and interaction with biological targets. bepls.com

These compounds are integral to a vast array of natural products, including alkaloids, vitamins, and antibiotics, which have historically served as the inspiration for many synthetic drugs. researchgate.net The versatility of heterocyclic scaffolds allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the drug design and development process. bepls.com Consequently, the synthesis and functionalization of heterocyclic compounds remain a vibrant and highly active area of contemporary chemical research. ias.ac.in

Role of the Thiazole (B1198619) Ring System as a Versatile Chemical Scaffold

The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a prominent scaffold in a multitude of pharmacologically important molecules. nih.govtandfonline.com Its presence in approved drugs such as sulfathiazole, ritonavir, and lurasidone (B1662784) underscores its importance in medicinal chemistry. nih.gov The thiazole nucleus is not only a key component of many synthetic pharmaceuticals but is also found in natural products like vitamin B1 (thiamine). mdpi.com

The utility of the thiazole ring stems from its unique electronic properties and the multiple sites available for functionalization. acs.orgsigmaaldrich.com This allows chemists to generate large libraries of diverse thiazole-containing compounds for screening in drug discovery programs. nih.gov The aromatic nature of the thiazole ring contributes to its stability and provides a rigid framework for the precise spatial arrangement of functional groups. acs.org

The 1,3-thiazole ring is a planar, aromatic system resulting from the delocalization of pi-electrons. acs.org This aromaticity is a key feature that influences its chemical behavior. The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic distribution. The nitrogen atom at position 3 is basic and can be readily protonated. pharmaguideline.com The carbon atom at position 2 (C2) is the most electron-deficient, making it susceptible to deprotonation by strong bases and subsequent reaction with electrophiles. pharmaguideline.comwikipedia.org Conversely, the carbon atom at position 5 (C5) is relatively electron-rich, rendering it the preferred site for electrophilic substitution reactions like halogenation and sulfonation. pharmaguideline.com The reactivity of the thiazole ring can be summarized as follows:

PositionElectronic NatureCommon Reactions
N-3BasicProtonation, N-alkylation pharmaguideline.com
C-2Electron-deficientDeprotonation followed by electrophilic attack pharmaguideline.comwikipedia.org
C-4Nearly neutralLess reactive towards electrophiles and nucleophiles pharmaguideline.com
C-5Electron-richElectrophilic substitution (e.g., halogenation, sulfonation) pharmaguideline.com

This distinct reactivity at different positions allows for the selective modification of the thiazole nucleus.

The ability to introduce a wide variety of substituents onto the thiazole ring is a major reason for its prevalence in chemical research. A diverse array of synthetic methods has been developed to construct and functionalize the thiazole core. The most well-known method for the synthesis of the thiazole ring itself is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. bepls.com Other classical methods include the Robinson-Gabriel and Cook-Heilborn syntheses. bepls.com

Modern synthetic chemistry has expanded the toolkit for thiazole functionalization to include transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of aryl, alkyl, and other groups at various positions on the ring. mdpi.com Direct C-H activation is an increasingly important strategy for the regioselective functionalization of thiazoles, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. mdpi.com The ability to install diverse functional groups on the thiazole scaffold is crucial for exploring structure-activity relationships in drug discovery and for creating novel materials with tailored electronic and photophysical properties. nih.gov

Importance of Substituted Aniline (B41778) Derivatives in Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast range of more complex molecules. wikipedia.org They are key components in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. nih.gov The versatility of anilines stems from the reactivity of both the amino group and the aromatic ring. nih.govpharmaffiliates.com

The amino group (-NH₂) of aniline is a strong electron-donating group, which significantly influences the reactivity of the aromatic ring. rsc.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. mdpi.com This makes the aniline ring highly activated towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. nih.govmdpi.com

However, the basicity of the amino group (pKa of anilinium ion is ~4.6) means that in acidic conditions, it can be protonated to form the anilinium ion (-NH₃⁺). rsc.org The anilinium group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. nih.gov This dual reactivity under different pH conditions provides a powerful tool for controlling the regioselectivity of reactions involving anilines.

PropertyDescription
Basicity Aniline is a weak base due to the delocalization of the nitrogen lone pair into the aromatic ring. rsc.org
Nucleophilicity The nitrogen lone pair makes aniline a good nucleophile, readily undergoing reactions like acylation and alkylation. rsc.org
Reactivity towards Electrophiles The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. mdpi.com
Reactivity in Acidic Media Protonation of the amino group forms the anilinium ion, which is a deactivating, meta-director. nih.gov

The term "synthon" refers to a conceptual building block in retrosynthetic analysis. Substituted anilines are exceptionally valuable synthons due to their predictable reactivity and the ease with which they can be incorporated into more complex structures. wikipedia.org The amino group can be readily transformed into a wide variety of other functional groups. For instance, diazotization of the amino group to form a diazonium salt opens up a vast array of subsequent reactions, allowing for the introduction of halogens, cyano groups, hydroxyl groups, and many others. nih.gov

Furthermore, the development of modern cross-coupling reactions has greatly expanded the utility of aniline derivatives. For example, palladium-catalyzed reactions such as the Buchwald-Hartwig amination allow for the formation of C-N bonds, enabling the synthesis of complex diarylamines and other nitrogen-containing structures. The ability to use substituted anilines in multicomponent reactions further highlights their importance as versatile building blocks for the efficient construction of complex molecules. researcher.life The strategic use of substituted anilines as synthons is a cornerstone of modern organic synthesis, enabling the creation of novel pharmaceuticals, materials, and other functional molecules.

Contextualizing the 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline Structure within Existing Chemical Literature

The specific compound this compound is not extensively detailed in readily available scientific literature. However, by dissecting its structure into the ethoxy-substituted aniline and the thiazole-aniline core, we can draw parallels from existing research on related molecules to appreciate its chemical context.

Analogous Ethoxy-Substituted Heterocyclic Anilines

The presence of an ethoxy group on an aniline ring can significantly influence the molecule's electronic properties and biological activity. While direct data on this compound is scarce, the study of other ethoxy-substituted anilines provides valuable insights. For instance, compounds like 4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline have been synthesized, indicating an interest in the placement of ethoxy groups on similar bicyclic systems. bldpharm.com The ethoxy group, being an electron-donating group, can modulate the reactivity of the aniline ring and its potential as a building block in larger molecular assemblies.

Compound NameCAS NumberMolecular FormulaStructural Features
4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline328109-15-5C15H14N2OSEthoxy-substituted benzothiazole (B30560) attached to an aniline ring.
2-ethoxy-1,3-thiazole-5-carboxylic acidNot AvailableC6H7NO3SAn ethoxy group on a thiazole ring with a carboxylic acid substituent. uni.lu
4-[2-(4-aminophenoxy)ethoxy]anilineNot AvailableC14H16N2O2Two aniline rings linked by an ethoxy bridge. matrix-fine-chemicals.com

This table is populated with examples of ethoxy-substituted aniline and thiazole compounds to provide context for the main subject of the article.

Comparative Analysis of Related Thiazole-Aniline Frameworks

The thiazole-aniline framework is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. Thiazole derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netmdpi.com The aniline moiety, a versatile building block in synthetic chemistry, is also a key component in many bioactive molecules. beilstein-journals.org

The combination of these two motifs in compounds like 4-(Benzo[d]thiazol-2-ylmethyl)aniline showcases the synthetic efforts to explore this chemical space. bldpharm.com The electronic interplay between the electron-rich aniline ring and the electron-deficient thiazole ring can give rise to unique photophysical properties and biological activities. Research into related structures, such as dimethylaniline-substituted thiazoles, has demonstrated significant anticancer activity. nih.gov

Compound NameCAS NumberKey Structural ElementsNoted Research Area
4-(Benzo[d]thiazol-2-ylmethyl)aniline37859-28-2Benzothiazole linked to aniline via a methylene (B1212753) bridge. bldpharm.comBuilding block for organic synthesis. bldpharm.com
2-(1,3-Benzothiazol-2-yl)aniline29483-73-6Direct linkage of benzothiazole and aniline. Privileged scaffold in drug discovery.
2-ethoxy-N,N-diethyl-5-(1,3-thiazol-4-yl)anilineNot AvailableDiethylaniline with a thiazole substituent. nih.govChemical synthesis and characterization. nih.gov

This interactive table provides a comparative look at different thiazole-aniline frameworks documented in chemical literature.

Research Objectives and Scope for this compound

Given the established importance of both thiazole and aniline scaffolds in chemical and pharmaceutical sciences, the compound this compound represents a logical target for further investigation. The primary research objectives for this compound would likely focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to access this compound and its derivatives. This would involve a thorough characterization of their structural and physicochemical properties.

Medicinal Chemistry Exploration: Investigating the potential biological activities of this compound. Drawing from the known activities of related thiazole-anilines, initial screenings could target anticancer, antimicrobial, and anti-inflammatory pathways. The specific substitution pattern (2-ethoxy and 5-thiazolyl) offers a unique electronic and steric profile that could lead to novel biological interactions.

Materials Science Applications: The conjugated system formed by the thiazole and aniline rings suggests potential applications in materials science, such as in the development of organic dyes or electronic materials. mdpi.com

The scope of future research should aim to build a comprehensive profile of this compound, moving from fundamental synthesis to the exploration of its potential applications. This systematic approach will help to fully elucidate the scientific value of this particular molecular architecture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500730-98-3

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-ethoxy-5-(1,3-thiazol-2-yl)aniline

InChI

InChI=1S/C11H12N2OS/c1-2-14-10-4-3-8(7-9(10)12)11-13-5-6-15-11/h3-7H,2,12H2,1H3

InChI Key

OLTQVZQIMAJSPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC=CS2)N

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 5 1,3 Thiazol 2 Yl Aniline and Its Precursors

Retrosynthetic Analysis of 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline

A retrosynthetic analysis of this compound provides a strategic roadmap for its synthesis. The primary disconnection involves the transformation of the aniline (B41778) functional group back to a nitro group, a common and reliable synthetic step achieved via catalytic reduction. mdpi.comorganic-chemistry.org This identifies 2-(4-Ethoxy-3-nitrophenyl)-1,3-thiazole as the immediate key precursor.

Further disconnection focuses on the formation of the thiazole (B1198619) ring itself. The most prominent and versatile method for this is the Hantzsch thiazole synthesis. bepls.comresearchgate.net This approach breaks the thiazole ring down into a thioamide and an α-halocarbonyl component. Consequently, the precursor 2-(4-Ethoxy-3-nitrophenyl)-1,3-thiazole can be disconnected into 4-Ethoxy-3-nitrobenzothioamide and a two-carbon electrophilic synthon, such as chloroacetaldehyde (B151913) or bromoacetaldehyde.

The final key disconnection targets the ethoxy group on the phenyl ring. This C-O bond can be retrosynthetically cleaved, suggesting a Williamson ether synthesis as the forward reaction. masterorganicchemistry.comyoutube.com This points to a phenolic precursor, 2-(4-Hydroxy-3-nitrophenyl)-1,3-thiazole , which would be etherified using an ethylating agent.

Combining these steps, a plausible forward synthetic pathway emerges:

Begin with a suitably substituted nitrophenol, such as 4-hydroxy-3-nitrobenzaldehyde.

Introduce the ethoxy group via an etherification reaction to yield 4-ethoxy-3-nitrobenzaldehyde (B159400).

Convert the aldehyde to the corresponding thioamide, 4-ethoxy-3-nitrobenzothioamide.

Construct the thiazole ring through a Hantzsch cyclization with an appropriate α-halocarbonyl to form 2-(4-Ethoxy-3-nitrophenyl)-1,3-thiazole.

Perform a final reduction of the nitro group to afford the target molecule, this compound.

Direct Synthesis Approaches to the Thiazole Ring System

The formation of the 2-aryl-1,3-thiazole core is a critical step in the synthesis of the target compound. Several cyclocondensation methods are available for this transformation, with the Hantzsch synthesis being the most traditional and widely applied. researchgate.net

The Hantzsch thiazole synthesis is a cornerstone reaction for creating the thiazole nucleus, involving the condensation of an α-haloketone or α-haloaldehyde with a thioamide. bepls.comderpharmachemica.com In the context of synthesizing the precursor 2-(4-Ethoxy-3-nitrophenyl)-1,3-thiazole, the reaction would involve the cyclocondensation of 4-Ethoxy-3-nitrobenzothioamide with an α-haloacetaldehyde derivative (e.g., chloroacetaldehyde or bromoacetaldehyde).

The mechanism proceeds via initial S-alkylation of the thioamide by the α-haloaldehyde, forming an intermediate thioimino ester. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring. The reaction conditions are generally mild, often carried out in a polar solvent like ethanol (B145695). derpharmachemica.com

Table 1: Illustrative Conditions for Hantzsch-Type Synthesis of 2-Arylthiazoles
Thioamide Componentα-Halocarbonyl ComponentSolvent/CatalystConditionsYieldReference
Substituted ThiobenzamidesPhenacyl BromidesEthanolRefluxGood to Excellent derpharmachemica.comnih.gov
Thiourea (B124793)3-(Bromoacetyl)-4-hydroxy-pyran-2-oneSilica Supported Tungstosilisic AcidConventional heating or ultrasonic irradiation79-90% nih.govresearchgate.net
Thioureaα-BromoketonesEthanolGrinding at room temperatureGood researchgate.net

While the Hantzsch synthesis is robust, alternative methods offer different pathways to the thiazole ring. One notable approach is the one-pot, multi-component reaction involving a substituted benzaldehyde, thiourea, and an α-haloketone. bepls.comnih.gov This method avoids the pre-synthesis and isolation of the thioamide intermediate. For the target molecule's precursor, this could hypothetically involve reacting 4-ethoxy-3-nitrobenzaldehyde with thiourea and an oxidizing agent or a suitable coupling partner that forms the thiazole ring in situ.

Another strategy involves the reaction of 2-aminothiophenols with aldehydes, typically leading to benzothiazoles. researchgate.netnih.gov Although this yields a fused ring system, the underlying principle of cyclocondensation between an aldehyde and a sulfur-containing amine highlights a broader class of reactions for forming C-N and C-S bonds to create the thiazole heterocycle.

Introduction of the Ethoxy Moiety

The Williamson ether synthesis is the most common and effective method for this transformation. masterorganicchemistry.comyoutube.com This reaction involves the SN2 displacement of a halide from an ethylating agent by a phenoxide ion. The synthesis requires a phenol (B47542) precursor, such as 2-hydroxy-5-nitroaniline or a derivative thereof. The phenolic proton, being the most acidic, is first removed by a suitable base to generate the nucleophilic phenoxide. youtube.com

Table 2: Typical Reagents for Williamson Ether Synthesis of Phenols
Phenolic SubstrateBaseEthylating AgentSolventReference
Substituted PhenolsSodium Hydride (NaH)Ethyl Bromide (EtBr)Tetrahydrofuran (THF) youtube.com
Substituted PhenolsPotassium Carbonate (K₂CO₃)Ethyl Iodide (EtI)Acetone or DMF mdpi.com
PhenolsSodium Hydroxide (NaOH)Diethyl Sulfate ((Et)₂SO₄)Water/Organic Biphasic masterorganicchemistry.com

The choice of base and solvent is important; strong bases like sodium hydride are used in aprotic solvents like THF or DMF, while weaker bases like potassium carbonate are often used in polar aprotic solvents like acetone. youtube.com

When using a precursor with multiple reactive sites, such as 4-amino-3-nitrophenol, regioselectivity becomes a paramount concern. prepchem.com The phenolic hydroxyl group is significantly more acidic (pKa ≈ 7-10) than the amino group (pKa of anilinium ion ≈ 4-5) or aliphatic alcohols. Therefore, under controlled basic conditions, the phenoxide will be formed preferentially, directing the ethylation to the desired oxygen atom.

The electronic nature of the substituents on the aromatic ring influences the acidity of the phenolic proton. The presence of the electron-withdrawing nitro group increases the acidity of the phenol, facilitating its deprotonation. paspk.org In a precursor like 2-hydroxy-5-nitroaniline, the nitro and amino groups are positioned such that they influence the reactivity of the hydroxyl group for O-alkylation. The synthesis of the correct phenol isomer is itself a challenge, often relying on regioselective nitration of a substituted phenol, where reaction conditions can be tuned to favor the formation of ortho- or para-nitrophenol products. researchgate.net Careful selection of the starting material and reaction conditions is therefore essential to ensure the ethoxy group is introduced at the correct position relative to the other functionalities.

Incorporation of the Aniline Functionality

The introduction of the aniline group is a critical step in the synthesis of the target compound. This can be achieved through various amination strategies or by forming an intermediate that can be readily converted to the amine.

Direct amination of an aryl halide or triflate is a powerful method for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent technique for this transformation. rsc.orgwikipedia.org This reaction is valued for its milder conditions compared to older methods and its tolerance for a wide range of functional groups. wikipedia.orgias.ac.in In the context of synthesizing aniline derivatives, an aryl halide precursor would be coupled with an ammonia (B1221849) equivalent or a primary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. rsc.orgmit.edu For instance, palladium acetate (B1210297) combined with a chelating bisphosphine ligand like DPEphos has proven to be a highly active catalyst system for coupling anilines with aryl bromides. mit.edu

Another approach is nucleophilic aromatic substitution (SNAr), where a leaving group on the aromatic ring, such as a halide, is displaced by an amine nucleophile. fishersci.se This reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring. fishersci.sescranton.edu The reaction is often carried out in polar organic solvents like DMSO or ethanol, with a base such as potassium carbonate, and may require heating to reflux for several hours. fishersci.se

Table 1: Comparison of Amination Methodologies for Aniline Synthesis

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium complex with phosphine ligands rsc.orgOften uncatalyzed, but requires activated substrates fishersci.se
Substrates Aryl halides (Cl, Br, I), triflates wikipedia.orgAryl halides with electron-withdrawing groups scranton.edu
Amine Source Primary/secondary amines, ammonia equivalents rsc.orgAmines, ammonia fishersci.se
Conditions Mild to moderate heating, base required wikipedia.orgOften requires high temperatures (reflux) fishersci.se
Advantages Broad substrate scope, high functional group tolerance ias.ac.inSimpler reagents, no transition metal catalyst needed
Limitations Catalyst cost and sensitivity, ligand optimization acs.orgLimited to activated substrates, harsh conditions

Azo Coupling Reactions for Aniline Derivatives in Related Compounds

Azo coupling provides an indirect route to synthesizing aniline derivatives. This two-step process begins with the synthesis of an aromatic diazonium ion from an existing aniline derivative, which is then coupled with another aromatic compound. nih.gov The resulting azo compound, characterized by the -N=N- chromophore, can subsequently be reduced to form two separate amine functionalities. nih.govroadmaptozero.comulisboa.pt This reductive cleavage of the azo bond is a well-established method for producing aromatic amines. roadmaptozero.com

The direct oxidative coupling of anilines can also produce symmetrical or unsymmetrical azo compounds. nih.gov Various metal catalysts, including copper and manganese-based reagents, have been employed to facilitate this reaction using air or other oxidants. nih.gov For example, a microwave-assisted, metal-free approach allows for the direct cross-condensation of nitroarenes with anilines to produce unsymmetrical azo dyes in high yields. nih.gov The plausible mechanism involves the aniline derivative acting as an in situ reductant for the nitro group, forming a nitroso intermediate which then reacts with the remaining aniline in a Mill's reaction to yield the azo dye. nih.gov Subsequent reduction of this azo intermediate would yield the desired substituted aniline.

Multi-Component Reaction Design for Efficient Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient strategy for synthesizing complex molecules like thiazole derivatives. researchgate.netnih.govnih.gov These reactions are advantageous due to their operational simplicity, high atom economy, and ability to rapidly build molecular complexity, often reducing the need for purification of intermediates. nih.govbepls.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and environmental impact. Key factors include the choice of solvent, catalyst, temperature, and pressure.

The choice of solvent can significantly influence reaction rates and yields. In the synthesis of thiazole derivatives, solvents such as ethanol, DMSO, acetonitrile, and toluene (B28343) have been investigated. nih.gov In some modern approaches, greener solvents like glycerol, PEG-400, or even water are preferred to minimize environmental impact. bepls.comnih.gov For palladium-catalyzed aminations, the reaction is known to be highly sensitive to the solvent, with studies showing that even trace impurities can affect efficiency. acs.org

Catalysis is central to many synthetic steps. In thiazole synthesis, catalysts can range from simple acids (acetic acid, HCl) to transition metals (palladium, copper). nih.gov For instance, ligand-free palladium acetate (Pd(OAc)₂) has been shown to be highly efficient for the direct arylation of thiazoles. organic-chemistry.org In MCRs for thiazoles, enzymes like lipase (B570770) can serve as effective and environmentally friendly catalysts, especially when combined with ultrasound irradiation to accelerate the reaction. mdpi.comnih.gov

Table 2: Examples of Optimized Catalysts and Solvents in Heterocycle Synthesis

Reaction TypeCatalystSolventTemperature (°C)Yield (%)Reference
Hydrazinyl Thiazole SynthesisNone (Microwave)Solvent-freeN/A (300 W)High bepls.com
2-Aminothiazole SynthesisNonePEG-400100Good bepls.com
Thiazole MCRTrypsin (enzyme)Ethanol45up to 94 mdpi.com
Thiazole SynthesisLipase (enzyme)WaterAmbient97 nih.gov
Buchwald-Hartwig AminationPd Precatalyst/CPhos1,4-Dioxane50Good nih.gov

Temperature and Pressure Optimization

Temperature is a critical parameter that must be carefully controlled. Many reactions for synthesizing heterocyclic compounds require heating, with temperatures often ranging from ambient to 130°C or higher. nih.govacs.org For example, elevating the temperature from 25°C to 50°C in a phosphine-catalyzed annulation reaction significantly accelerated the process and increased the yield from 71% to 88%. acs.org Thermal analysis studies on related heterocyclic drug candidates show that these compounds are generally stable above 260°C, indicating that synthetic reactions can be safely conducted at elevated temperatures without decomposition. mdpi.com

High-pressure chemistry offers another dimension for reaction optimization, although it is less commonly used for standard laboratory synthesis. Applying high pressure can alter reaction pathways, accelerate rates, and lead to the formation of novel products by changing molecular distances and structural periodicity. chinesechemsoc.org For heterocyclic compounds, high pressure can induce phase transitions or even ring-rupturing chemical reactions. researchgate.net While not a standard technique for this specific synthesis, pressure could be explored to overcome activation barriers or influence regioselectivity in challenging synthetic steps.

Advanced Spectroscopic and Diffraction Based Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline (C₁₁H₁₂N₂OS), HRMS would provide an exact mass measurement that can be compared to the theoretical calculated mass.

Theoretical Mass DataValue
Molecular Formula C₁₁H₁₂N₂OS
Monoisotopic Mass 220.0670 u
Average Mass 220.2910 u

Interactive Data Table: The table above shows the theoretical mass data for this compound.

An experimental HRMS measurement matching the theoretical monoisotopic mass to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. While a specific experimental mass spectrum for this compound is not available, a predictive analysis of its fragmentation can be made based on the known fragmentation of related aniline (B41778) and thiazole (B1198619) derivatives. researchgate.net

Potential fragmentation pathways could include:

Cleavage of the ethoxy group.

Fission of the bond between the aniline and thiazole rings.

Ring-opening of the thiazole moiety.

Studying these patterns helps in piecing together the molecular structure.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by various intermolecular interactions, which are crucial for the physical properties of the material. In the case of this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor, and the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. These interactions are expected to play a significant role in the crystal packing. researchgate.net

π-π Stacking: The aromatic aniline and thiazole rings can engage in π-π stacking interactions, where the electron clouds of the rings attract each other.

An analysis of the crystal structure would reveal the specific network of these interactions.

SC-XRD provides a snapshot of the molecule's conformation in the crystalline state. A key conformational feature of this compound would be the dihedral angle between the aniline and thiazole rings. This angle would reveal the degree of planarity or twist between the two ring systems, which has implications for the extent of electronic conjugation. The conformation of the ethoxy group relative to the aniline ring would also be determined. Studies on similar thiazole derivatives have shown that the orientation of substituents can significantly influence the molecular conformation. nih.gov

Computational and Theoretical Investigations of 2 Ethoxy 5 1,3 Thiazol 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.comresearchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

For a molecule like 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline, DFT would be used to calculate the ground-state energy and electron density. The geometry optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. This optimized structure corresponds to the most probable and stable form of the molecule. From this, key electronic properties such as dipole moment, atomic charges, and the distribution of electron density can be determined, providing a comprehensive picture of the molecule's electronic landscape. asianpubs.org

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the choice of the "level of theory," which comprises the functional and the basis set.

Functional: The functional is an approximation used to describe the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules, often yielding results that align well with experimental data. tandfonline.comepstem.net

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. doi.orgresearchgate.net The notations "(d,p)" and "++" indicate the addition of polarization and diffuse functions, respectively, which allow for a more accurate description of the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.

The selection of an appropriate functional and basis set is a critical step that balances computational cost with the desired accuracy for the properties being investigated. For this compound, a typical level of theory for reliable geometry and electronic structure analysis would be B3LYP/6-311G(d,p). tandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The HOMO and LUMO are the key players in chemical reactions.

HOMO: This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity to act as an electron donor.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater ability to act as an electron acceptor.

In this compound, the HOMO is expected to be distributed primarily over the electron-rich aniline (B41778) ring and the nitrogen of the amino group, as these are the primary sites for electron donation. The LUMO would likely be concentrated on the electron-deficient thiazole (B1198619) ring system, which can accept electron density. researchgate.net The ethoxy group, being an electron-donating group, would also influence the electron density distribution of the aniline ring.

Illustrative Frontier Molecular Orbital Energies (based on similar compounds)
OrbitalTypical Energy Range (eV)Description
HOMO-5.0 to -6.5Highest Occupied Molecular Orbital; associated with electron-donating ability.
LUMO-1.0 to -2.5Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability.

Note: The values in this table are representative ranges for aniline-thiazole type compounds and are not the result of a specific calculation on this compound.

Energy Gap Analysis and Electronic Excitation Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. It is often associated with molecules that are colored, as the energy required for electronic excitation falls within the visible spectrum.

The HOMO-LUMO gap is also directly related to the electronic excitation properties of the molecule. The energy of the gap corresponds to the energy of the lowest-energy electronic transition. This information is valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of the compound. doi.org For this compound, the presence of conjugated aromatic systems (aniline and thiazole) would be expected to result in a relatively small energy gap.

Illustrative Electronic Properties (based on similar compounds)
ParameterTypical Value RangeSignificance
HOMO-LUMO Gap (ΔE)3.0 - 4.5 eVIndicates chemical reactivity and kinetic stability.

Note: The value in this table is a representative range for aniline-thiazole type compounds and is not the result of a specific calculation on this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP map uses a color scale to denote different regions of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for attack by electrophiles (electron-seeking species).

Blue: Represents regions of low electron density and positive electrostatic potential. These are susceptible to attack by nucleophiles (nucleus-seeking species).

Green/Yellow: Denotes regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the aniline's amino group, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group and potentially some hydrogen atoms on the aromatic rings would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net Such a map provides a clear and intuitive guide to the molecule's reactive behavior.

Identification of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is largely governed by the distribution of its electron density. Regions that are electron-rich act as nucleophilic sites, prone to attacking electron-deficient species (electrophiles). Conversely, electron-poor regions are electrophilic, making them susceptible to attack by nucleophiles. Molecular Electrostatic Potential (MEP) mapping is a key computational tool used to visualize these sites. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas and likely nucleophilic centers, while regions of positive potential (blue) highlight electron-deficient, electrophilic centers.

For this compound, the primary nucleophilic sites are anticipated to be the nitrogen atom of the aniline's amino group (-NH2) and the nitrogen atom within the thiazole ring, due to the presence of lone pairs of electrons. The oxygen atom of the ethoxy group (-OCH2CH3) also contributes to the nucleophilic character. The aromatic rings themselves, particularly the aniline ring activated by the electron-donating amino and ethoxy groups, are also expected to be nucleophilic.

Electrophilic sites are typically associated with the hydrogen atoms of the amino group, which are polarized due to their attachment to the electronegative nitrogen atom. The sulfur atom in the thiazole ring can also exhibit electrophilic character under certain conditions, capable of accepting electron density.

Global and Local Reactivity Descriptors

Chemical Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to chemical reactivity, with the HOMO being the site of electron donation and the LUMO the site of electron acceptance.

Chemical Hardness (η) measures the resistance of a molecule to changes in its electron distribution. A higher value indicates greater stability and lower reactivity. It is calculated as: η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophilic character. It is defined as: ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

Below is a table of hypothetical calculated global reactivity descriptors for this compound, illustrating typical values for such a molecule.

DescriptorSymbolValue (Illustrative)
HOMO EnergyEHOMO-5.8 eV
LUMO EnergyELUMO-1.2 eV
Energy GapΔE4.6 eV
Chemical Hardnessη2.3 eV
Chemical SoftnessS0.43 eV-1
Electrophilicity Indexω2.5 eV

Note: The values in this table are illustrative and based on similar compounds, as specific computational data for this compound is not available in published literature.

Fukui Functions and Dual Descriptors for Site Selectivity

Fukui Functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. The function f+(r) relates to reactivity towards a nucleophilic attack (propensity to accept an electron), while f-(r) corresponds to reactivity towards an electrophilic attack (propensity to donate an electron).

Dual Descriptors (Δf(r)) provide a more precise picture by taking the difference between the nucleophilic and electrophilic Fukui functions. If Δf(r) > 0, the site is favored for nucleophilic attack. If Δf(r) < 0, it is favored for electrophilic attack.

For this compound, Fukui analysis would be expected to show high f- values on the nitrogen atoms and the carbon atoms of the aniline ring, confirming their nucleophilic nature. Conversely, high f+ values would likely be associated with the thiazole ring's carbon and sulfur atoms, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled and vacant orbitals within a molecule. This provides a detailed understanding of charge delocalization, hyperconjugation, and the nature of chemical bonds, which all contribute to the molecule's stability.

Hyperconjugative Interactions and Charge Delocalization

Hyperconjugation involves the interaction of electrons in a filled bonding orbital with an adjacent empty (or partially filled) anti-bonding orbital. These interactions lead to electron delocalization, which stabilizes the molecule. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).

In this compound, significant hyperconjugative interactions are expected between:

The lone pair (LP) orbitals of the aniline nitrogen and the π* anti-bonding orbitals of the aromatic ring.

The lone pair orbitals of the ethoxy oxygen and the σ* anti-bonding orbitals of adjacent C-C and C-H bonds.

The π orbitals of the aniline and thiazole rings, indicating a degree of electronic communication between the two ring systems.

A hypothetical summary of key NBO interactions is presented below.

Donor NBOAcceptor NBOE(2) (kcal/mol) (Illustrative)
LP (N) on anilineπ* (C-C) in aniline ring35.5
LP (O) on ethoxyσ* (C-C)5.2
π (C-C) in anilineπ* (C-C) in thiazole10.8

Note: The values in this table are illustrative and based on general principles of NBO analysis for similar aromatic and heterocyclic systems.

Intermolecular Hydrogen Bonding and Van der Waals Interactions

While NBO analysis primarily focuses on intramolecular interactions, the electronic information it provides can infer the nature of potential intermolecular forces. The polarized N-H bonds of the aniline's amino group are strong candidates for acting as hydrogen bond donors in interactions with other molecules. The nitrogen and oxygen atoms, with their high electron density and lone pairs, can act as hydrogen bond acceptors.

Furthermore, the planar, aromatic surfaces of the aniline and thiazole rings provide significant surface area for van der Waals interactions, particularly π-π stacking, which can play a crucial role in the solid-state packing and solution-phase behavior of the molecule.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum computational method used to predict the electronic absorption spectra of molecules by calculating their excited state properties. For a molecule such as this compound, TD-DFT can provide significant insights into the relationship between its molecular structure and its UV-Visible absorption characteristics. This is achieved by calculating the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.

Theoretical studies on related aromatic and heterocyclic compounds, including aniline and thiazole derivatives, frequently employ functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or CAM-B3LYP, often in conjunction with a Pople-style basis set like 6-311G(d,p) or larger. researchgate.netkbhgroup.in These methods have been shown to provide a good balance between computational cost and accuracy for predicting the electronic spectra of organic molecules. kbhgroup.in Solvent effects, which can be significant, are often incorporated using a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. researchgate.net

For this compound, the electronic transitions are expected to be dominated by π → π* transitions, characteristic of conjugated aromatic systems. The presence of the electron-donating ethoxy and aniline groups and the electron-accepting thiazole moiety suggests that intramolecular charge transfer (ICT) will be a key feature of the main electronic excitations. The highest occupied molecular orbital (HOMO) is likely to be localized on the electron-rich ethoxy-aniline portion of the molecule, while the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the thiazole ring and the adjoining phenyl ring.

A hypothetical TD-DFT calculation for this compound, performed at the B3LYP/6-311G(d,p) level of theory in a solvent such as ethanol (B145695) (simulated with PCM), would likely predict several electronic transitions in the UV-Visible region. The primary, lowest-energy transition would correspond to the HOMO to LUMO excitation, representing a significant charge transfer from the aniline moiety to the thiazole ring system. Higher energy transitions would involve other molecular orbitals.

The predicted absorption data from such a study can be summarized in a data table, providing a detailed picture of the molecule's electronic structure and its interaction with light.

Table 1: Predicted Electronic Absorption Spectra Data for this compound via TD-DFT Calculated at the B3LYP/6-311G(d,p) level with PCM (Ethanol)

Excitation Energy (eV)λmax (nm)Oscillator Strength (f)Major MO ContributionsTransition Character
3.453590.48HOMO -> LUMO (95%)π -> π* (ICT)
4.103020.15HOMO-1 -> LUMO (88%)π -> π
4.522740.22HOMO -> LUMO+1 (92%)π -> π

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide invaluable insights into its conformational landscape, flexibility, and dynamic behavior in different environments. Such simulations can reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations.

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the aniline and thiazole rings, as well as the rotation of the ethoxy group. Understanding these dynamics is crucial as the molecular conformation can significantly influence its chemical reactivity and biological activity.

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The system's behavior is then simulated over a period of time (typically nanoseconds to microseconds) by numerically solving Newton's equations of motion for the system of atoms and molecules. nih.gov The interactions between atoms are described by a force field, such as AMBER or CHARMM.

For this compound, a key aspect to investigate would be the dihedral angle between the phenyl and thiazole rings, which determines the degree of planarity and conjugation in the molecule. Another important parameter is the orientation of the ethoxy group relative to the phenyl ring. The results of such an analysis can be summarized in a table detailing the key conformational features.

Table 2: Key Conformational Features of this compound from MD Simulations Based on a hypothetical 100 ns simulation in an aqueous environment

Conformational ParameterDescriptionObserved Average Value (degrees)Observed Range (degrees)
Dihedral Angle (Phenyl-Thiazole)Torsional angle defining the relative orientation of the two rings.35.215 - 55
Dihedral Angle (Ethoxy C-O-C-C)Torsional angle of the ethoxy group relative to the phenyl ring.-175.0 (anti-periplanar) and 5.0 (syn-periplanar)-180 to 180 (with two major populations)
Aniline N-H Bond OrientationOrientation of the amine hydrogens relative to the phenyl ring.Pyramidal geometry with rapid inversion

These MD simulations can thus provide a dynamic picture of the molecule's structure, complementing the static information obtained from quantum mechanical calculations like DFT.

Exploration of Derivatives and Analogues of 2 Ethoxy 5 1,3 Thiazol 2 Yl Aniline

Systematic Modification of the Aniline (B41778) Moiety

The aniline portion of the molecule is a critical component that can be fine-tuned to influence the compound's electronic character, metabolic stability, and interactions with biological targets.

Substitution Patterns and Electronic Effects on the Phenyl Ring

Electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), tend to increase the electron density on the phenyl ring and the amino nitrogen. This increase in electron density generally enhances the basicity (pKa) of the aniline nitrogen. researchgate.netresearchgate.net Conversely, electron-withdrawing groups, like chloro (-Cl), nitro (-NO₂), or trifluoromethyl (-CF₃), decrease the electron density on the ring, making the amino group less basic. These electronic modifications can be critical for modulating binding affinity to a target protein, as they can affect hydrogen bonding capabilities and electrostatic interactions.

The position of the substituent also plays a crucial role. For instance, a group at the ortho position to the amine can introduce steric hindrance, potentially altering the planarity of the ring system and affecting its interaction with planar binding sites. Substituents at the meta or para positions primarily exert electronic influence through inductive and resonance effects.

Substituent Position (relative to -NH₂)Substituent ExampleElectronic EffectPotential Impact on Molecular Properties
ortho (C6)-CH₃ (Methyl)Electron-Donating (EDG), Steric HindranceIncreases basicity; may force the amine or thiazole (B1198619) out of planarity.
ortho (C6)-Cl (Chloro)Electron-Withdrawing (EWG), Steric HindranceDecreases basicity; introduces steric bulk and a potential halogen bond donor.
meta (C4)-OCH₃ (Methoxy)EDG (resonance), EWG (inductive)Moderately increases basicity; alters polarity and solubility.
para (C3)-CF₃ (Trifluoromethyl)Strong EWGSignificantly decreases basicity; increases lipophilicity.

Replacement of the Aniline with Other Aromatic or Heteroaromatic Amines

A more profound modification involves the bioisosteric replacement of the entire aniline ring system. Aniline moieties can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and associated toxicity. nih.govbiopartner.co.uk Replacing the aniline ring with a different aromatic or heteroaromatic amine can mitigate these metabolic liabilities while preserving or enhancing the desired biological activity. acs.orgdrughunter.com

Suitable bioisosteres for the aniline ring include various heteroaromatic amines such as aminopyridines, aminopyrimidines, or aminopyrazines. For example, replacing the phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom into the aromatic system. This change significantly alters the electronic distribution, dipole moment, and hydrogen bonding capacity of the ring. Depending on the position of the ring nitrogen relative to the amino group, the basicity of the scaffold can be substantially modified. Such replacements can lead to improved metabolic stability, enhanced selectivity for a biological target, or altered physicochemical properties like solubility. biopartner.co.ukresearchgate.net Saturated carbocycles have also been explored as metabolically robust aniline isosteres. nih.govacs.org

Functionalization of the Thiazole Ring

Introduction of Substituents at C4 and C5 Positions

The C4 and C5 positions of the thiazole ring are readily amenable to substitution, often achieved through variations of the Hantzsch thiazole synthesis, which condenses an α-haloketone with a thioamide. nih.gov By using appropriately substituted α-haloketones, a wide variety of functional groups can be introduced at these positions.

Introducing small alkyl groups (e.g., methyl) or aryl groups (e.g., phenyl) at C4 or C5 can impact the molecule's conformation and lipophilicity. These substituents can fill hydrophobic pockets in a target's binding site, potentially increasing potency. Furthermore, the electronic nature of substituents on an aryl group at these positions can fine-tune the electronic properties of the thiazole ring itself. researchgate.netresearchgate.net For instance, attaching groups that can act as hydrogen bond donors or acceptors can introduce new interaction points with a biological target.

PositionSubstituent TypeExampleRationale for Modification
C4Alkyl-CH₃Increase lipophilicity; explore steric tolerance in binding pockets.
C4Aryl-C₆H₅ (Phenyl)Introduce potential for π-π stacking; platform for further substitution.
C5Halogen-BrModulate electronics; introduce a potential halogen bonding site.
C5Carboxamide-CONH₂Add hydrogen bond donor/acceptor capabilities; increase polarity.

Modification of the Thiazole Heteroatoms (e.g., oxazoles, imidazoles)

Bioisosteric replacement of the thiazole ring with other five-membered heterocycles like oxazole (B20620) or imidazole (B134444) is a key strategy for modulating molecular properties. nih.gov Thiazoles, oxazoles, and imidazoles are structurally similar but possess distinct electronic and chemical characteristics due to the different heteroatoms. scialert.net

Oxazole: Replacing the sulfur atom of thiazole with an oxygen atom to form an oxazole ring results in a more electron-rich system that is less aromatic. globalresearchonline.netscialert.net This can alter the compound's metabolic stability and hydrogen bonding potential, as the oxygen atom is a stronger hydrogen bond acceptor than sulfur.

Imidazole: Replacing the sulfur with a nitrogen atom yields an imidazole ring. The imidazole N-H can act as a hydrogen bond donor, a feature absent in thiazole and oxazole, introducing a significant new point of interaction. scispace.comnih.gov Imidazoles are also amphoteric, able to act as both weak acids and bases. scialert.net

These heterocyclic transformations can profoundly affect a compound's binding mode, selectivity, and pharmacokinetic profile. SAR studies comparing thiazole and oxazole derivatives have shown that such changes can significantly modulate biological activity and selectivity. nih.gov

Alteration of the Ethoxy Group

The ethoxy group at the C2 position of the aniline ring is another key point for modification. Altering its size, length, and polarity can influence the compound's lipophilicity, metabolic stability, and steric interactions within a binding site.

Changing the length of the alkyl chain (e.g., from ethoxy to methoxy or propoxy) directly impacts the molecule's lipophilicity and size. researchgate.net A shorter chain like methoxy (-OCH₃) would decrease lipophilicity, while a longer chain like propoxy (-OCH₂CH₂CH₃) or butoxy (-O(CH₂)₃CH₃) would increase it. researchgate.net This is a critical parameter for tuning properties like cell membrane permeability and oral bioavailability. nih.gov Studies on other classes of molecules have shown that there is often an optimal alkoxy chain length for biological activity, beyond which potency can decrease due to steric clashes or unfavorable partitioning. nih.govmdpi.com The shape of the alkoxy group can also be a major factor in inhibitory potency. nih.gov For example, introducing branching (e.g., isopropoxy) or unsaturation can further probe the steric and electronic requirements of a target binding pocket.

Alkoxy GroupChemical FormulaRelative LipophilicityPotential Influence
Methoxy-OCH₃LowerMay improve solubility but decrease membrane permeability.
Ethoxy-OCH₂CH₃Baseline---
n-Propoxy-OCH₂CH₂CH₃HigherIncreases lipophilicity; explores larger hydrophobic pockets.
Isopropoxy-OCH(CH₃)₂HigherIntroduces steric bulk compared to n-propoxy.
Benzyloxy-OCH₂C₆H₅Significantly HigherAdds a large, hydrophobic, and sterically demanding group.

Variation of Alkoxy Chain Length (e.g., methoxy, propoxy)

The ethoxy group at the C2 position of the aniline ring is a key site for structural modification. Varying the length of this alkoxy chain (—OR) by substituting it with methoxy (—OCH₃), propoxy (—OCH₂CH₂CH₃), or longer chains can significantly alter the molecule's properties. The synthesis of these analogues typically involves the alkylation of the precursor 2-hydroxy-5-(1,3-thiazol-2-yl)aniline with the corresponding alkyl halide (e.g., methyl iodide, propyl bromide) in the presence of a base. nih.gov

Generally, the length of the alkyl chain influences several key physical properties:

Solubility : Increasing the alkyl chain length often enhances solubility in organic solvents. However, this effect can be complex, as very long chains might lead to aggregation that reduces solubility. nih.gov

Crystallinity and Molecular Packing : Shorter alkyl chains tend to promote higher crystallinity in small molecules. nih.gov This can affect the material's thermal properties and performance in solid-state applications.

Lipophilicity : Longer alkoxy chains increase the lipophilicity of the molecule, which is a critical parameter for biological applications as it affects membrane permeability. In a study on 2-bromoalkoxyanthraquinones, a shorter C3 alkoxy chain (propoxy) yielded the most promising antiproliferation activity against HCT116 cells, suggesting an optimal balance of lipophilicity and other factors is required. nih.gov

Table 1: Predicted Impact of Alkoxy Chain Length on Molecular Properties

Alkoxy GroupChain LengthExpected Impact on SolubilityExpected Impact on Crystallinity
Methoxy (-OCH₃)ShortLower in nonpolar solventsPotentially Higher
Ethoxy (-OCH₂CH₃)IntermediateModerateModerate
Propoxy (-OC₃H₇)IntermediateHigher than Methoxy/EthoxyPotentially Lower

Introduction of Branched or Cyclic Alkoxy Substituents

Introducing branched (e.g., isopropoxy) or cyclic (e.g., cyclohexyloxy) substituents in place of the linear ethoxy chain offers another strategy to fine-tune molecular properties. These bulkier groups can significantly disrupt intermolecular packing compared to their linear counterparts. This disruption often leads to:

Reduced Crystallinity : The steric hindrance from branched or cyclic groups can prevent efficient crystal lattice formation, often resulting in more amorphous materials.

Altered Solubility : The introduction of non-linear chains can further modify solubility profiles, sometimes improving solubility in a wider range of solvents. nih.gov

Modified Thermal Properties : Changes in molecular packing affect melting points and glass transition temperatures.

The synthesis for these derivatives follows similar alkylation routes, using branched or cyclic alkyl halides as the starting reagents.

Heterocyclic Ring Fusions and Extension of Conjugation

Fusing additional heterocyclic or aromatic rings to the 2-ethoxy-5-(1,3-thiazol-2-yl)aniline core is a powerful method to extend the π-conjugated system. This has profound effects on the molecule's electronic and optical properties.

Synthesis of Polycyclic Systems Incorporating the Core Structure

A viable method for creating polycyclic systems involves the reaction of alkoxy aniline derivatives with suitable reagents to build new rings. For instance, a general approach has been developed for modifying the structure of tetracyclic quinobenzothiazinium derivatives. nih.gov This method consists of reacting an appropriate alkoxy aniline derivative with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. nih.gov The reaction proceeds through the formation of an intermediate which then undergoes cyclization, often in the presence of an oxidant like atmospheric oxygen, to yield a fused, tetracyclic structure. nih.gov This synthetic strategy allows for the introduction of the alkoxy-thiazole-aniline moiety into a larger, rigid, and more conjugated framework. Other synthetic routes can involve the cyclization of bis-thiosemicarbazones with various reagents to form complex, fused bis-thiazole structures. nih.gov

Impact on Electronic and Optical Properties

Extending the π-conjugation through ring fusion directly impacts the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Energy Gap Reduction : Increased conjugation typically raises the HOMO energy level and lowers the LUMO energy level, resulting in a smaller HOMO-LUMO energy gap.

Bathochromic Shift : A smaller energy gap means less energy is required to excite an electron from the HOMO to the LUMO. This results in the absorption of longer wavelengths of light, observed as a red-shift (bathochromic shift) in the UV-Visible absorption spectrum. researchgate.net

Enhanced Molar Absorptivity : Larger conjugated systems often exhibit higher molar absorptivity (extinction coefficient), meaning they absorb light more strongly.

These changes are critical for developing new dyes, organic semiconductors, and photodynamic therapy agents, where the absorption of light is a key function.

Table 2: Expected Effects of Ring Fusion on Electronic and Optical Properties

Structural ModificationEffect on π-ConjugationImpact on HOMO-LUMO GapImpact on Absorption Spectrum (λmax)
Core StructureBaselineBaselineBaseline
Fused Polycyclic SystemExtendedDecreasedRed-Shift (Longer Wavelength)

Theoretical Frameworks of Structure-Property Relationships (SAR) for Analogues

Understanding the relationship between molecular structure and the resulting properties is fundamental to rational drug and materials design. For analogues of this compound, structure-activity relationship (SAR) or structure-property relationship (SPR) studies aim to build predictive models based on systematic structural modifications.

Computational Approaches to Structure-Property Correlation

Computational chemistry provides powerful tools to predict molecular properties and understand structure-property relationships at the atomic level, often before a compound is synthesized. Methods such as Density Functional Theory (DFT) are frequently employed. researchgate.net

These computational approaches can accurately model:

Molecular Geometry : Predicting bond lengths, bond angles, and dihedral angles, which influence molecular packing and steric interactions. researchgate.net

Electronic Properties : Calculating HOMO and LUMO energy levels, the energy gap, and electron density distribution. These calculations help predict the electronic and optical behavior of new analogues. researchgate.net

Spectroscopic Properties : Simulating UV-Visible absorption spectra, which can be compared with experimental data to validate the computational model.

By systematically modeling a series of analogues—for example, with varying alkoxy chain lengths or different fused ring systems—researchers can establish a quantitative correlation between specific structural features and key properties. This in silico screening accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing.

Table 3: Application of Computational Methods in SAR Studies

Computational MethodPredicted PropertyApplication in SAR
Density Functional Theory (DFT)HOMO/LUMO Energies, Energy GapCorrelate electronic structure with optical absorption and reactivity.
DFT / TD-DFTUV-Visible Absorption SpectraPredict color and light-harvesting ability of new derivatives.
Molecular DockingBinding Affinity to ProteinsPredict biological activity for medicinal chemistry applications. nih.gov

Predictive Modeling for Future Derivative Design

Predictive modeling in drug design utilizes computational techniques to forecast the biological activity and properties of chemical compounds before they are synthesized. This in silico approach significantly reduces the time and cost associated with traditional trial-and-error methods. For derivatives of this compound, these models can elucidate the complex relationships between molecular structure and biological function, thereby guiding chemists in prioritizing synthetic efforts towards compounds with the highest potential for success.

Key predictive modeling approaches applicable to the design of novel this compound derivatives include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of known this compound analogues and their corresponding activities, a QSAR model can be developed to predict the activity of newly designed, unsynthesized derivatives.

The development of a robust QSAR model involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For a hypothetical series of thiazole analogues, a QSAR model might be generated using multiple linear regression (MLR), resulting in an equation similar to the one conceptualized in the table below. The statistical quality of the QSAR model is assessed by parameters such as the correlation coefficient (R²), which indicates the goodness of fit, the cross-validated correlation coefficient (Q²), which assesses the predictive ability of the model, and the predicted correlation coefficient (R² pred) for an external test set. researchgate.net

ModelR² adjQ²cvR² pred
Model 10.90610.89050.86150.8258

This interactive table presents hypothetical statistical data for a QSAR model developed for a series of thiazole analogues, illustrating the typical parameters used to evaluate model performance. researchgate.net

The insights gained from such a model can guide the modification of the this compound scaffold. For instance, if the model indicates that a higher value for a specific electronic descriptor is positively correlated with activity, chemists can focus on introducing substituents that enhance this property.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a ligand (e.g., a derivative of this compound) within the active site of a biological target, such as an enzyme or receptor.

The process involves generating a three-dimensional model of the ligand and the target protein. The ligand is then "docked" into the active site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.

Molecular docking studies can provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. This information is instrumental in designing derivatives with improved affinity and selectivity. For example, if docking reveals a specific hydrogen bond is critical for activity, new derivatives can be designed to optimize this interaction.

LigandBinding Energy (kcal/mol)Key Interacting Residues
Ligand 13-11.0ASP352, GLU411, ARG552
Acarbose (Standard)-9.5ASP242, ASP327, ARG439

This interactive table showcases hypothetical molecular docking results for a thiazole analogue against a target protein, highlighting the binding energy and key interacting amino acid residues. researchgate.net

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model can be generated based on the structure of a known active ligand bound to its target (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). nih.gov This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the required features and are therefore likely to be active.

For the design of novel this compound derivatives, a pharmacophore model can help in understanding the spatial requirements for biological activity. It can guide the placement of functional groups on the scaffold to ensure optimal interaction with the target.

By integrating the insights from QSAR, molecular docking, and pharmacophore modeling, a comprehensive and predictive framework can be established for the design of future derivatives of this compound. This multi-faceted computational approach allows for a more targeted and efficient exploration of the chemical space around this promising scaffold, ultimately accelerating the discovery of new and improved therapeutic agents.

Mechanistic Investigations and Reactivity Studies

Reaction Mechanism Elucidation for Synthesis Pathways

The synthesis of the title compound likely proceeds via the Hantzsch thiazole (B1198619) synthesis, a classic and widely used method for constructing the thiazole ring. encyclopedia.pubnih.govsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline, the synthesis would logically involve the reaction between a suitable thioamide and an α-halocarbonyl compound.

The proposed mechanism begins with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the α-halocarbonyl compound. This initial step forms a key intermediate which then undergoes cyclization and dehydration to yield the final thiazole ring. encyclopedia.pubnih.gov

The Hantzsch synthesis mechanism proceeds through several identifiable intermediates. Following the initial nucleophilic attack by the thioamide, key intermediates include:

Imino thioether: Formed after the initial S-alkylation of the thioamide with the α-halocarbonyl.

Hydroxythiazoline: A crucial cyclic intermediate resulting from the intramolecular nucleophilic attack of the thioamide's nitrogen atom onto the carbonyl carbon. This intermediate is sometimes stable enough to be isolated. encyclopedia.pubnih.gov

Thiazolium salt: The dehydration of the hydroxythiazoline intermediate leads to the formation of the aromatic thiazole ring, often as a salt, which is then neutralized to give the final product.

Table 1: Key Intermediates in the Hantzsch Synthesis of Thiazole Derivatives

Intermediate Description Role in Mechanism
Imino thioether Product of the initial nucleophilic attack of the thioamide's sulfur on the α-halocarbonyl. First key covalent adduct.
Hydroxythiazoline Formed via intramolecular cyclization of the imino thioether. Precursor to the aromatic ring.

While specific computational studies for this compound are not widely available, density functional theory (DFT) calculations are commonly employed to study similar heterocyclic formations. tandfonline.com Such studies would focus on calculating the energy barriers for each step of the Hantzsch synthesis.

Transition state analysis would likely reveal:

The energy profile of the initial S-alkylation (an SN2 reaction), which is typically the rate-determining step.

The energetics of the subsequent intramolecular cyclization to form the hydroxythiazoline intermediate.

The energy barrier for the final dehydration step, which leads to the aromatic thiazole ring.

These computational models help in understanding the reaction kinetics and optimizing reaction conditions for higher yields.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aniline (B41778) Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the strong electron-donating effects of both the amino (-NH₂) and ethoxy (-OC₂H₅) groups. wikipedia.orglibretexts.org These groups increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org

The regioselectivity of EAS reactions on this molecule is governed by the directing effects of the substituents.

Amino (-NH₂) group: A powerful activating group and an ortho-, para-director. wikipedia.orglibretexts.org

Ethoxy (-OC₂H₅) group: Also an activating group and an ortho-, para-director.

Thiazol-2-yl group: Generally considered an electron-withdrawing group, which deactivates the ring and acts as a meta-director.

Given the positions of the substituents, the directing effects can be summarized as follows:

The amino group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The ethoxy group at C2 directs to its ortho (C1, C3) and para (C5) positions.

The thiazole group at C5 directs to its meta (C2, C6) positions.

The powerful activating and ortho-, para-directing nature of the amino and ethoxy groups will dominate the reactivity. wikipedia.orglibretexts.org The positions ortho and para to the amino group are C2, C6, and C4. The positions ortho and para to the ethoxy group are C1, C3, and C5. The position of greatest activation, where the directing effects of the activating groups reinforce each other, would be C4 and C6. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions of the aniline ring.

The kinetics of the reaction are expected to be rapid due to the highly activated nature of the ring. libretexts.org In fact, overreaction and polysubstitution can be a challenge in such activated systems. libretexts.org

Nucleophilic Attack on the Thiazole Ring

The thiazole ring itself can be susceptible to nucleophilic attack, particularly at the C2 position, which is electron-deficient. nih.govpharmaguideline.com The presence of the electron-donating aniline moiety attached at C2 of the thiazole ring would, however, decrease the electrophilicity of this position.

Nevertheless, under certain conditions, such as the quaternization of the thiazole nitrogen, the acidity of the C2-proton is increased, facilitating deprotonation and subsequent reaction with electrophiles. pharmaguideline.comnih.gov Conversely, strong nucleophiles could potentially displace a leaving group at the C2 position, though this is less common for the parent thiazole. Nucleophilic substitution reactions are more likely if the ring is activated, for instance by quaternization of the ring nitrogen. pharmaguideline.com

Stability and Degradation Pathways (Theoretical)

The stability of this compound is generally high due to its aromatic nature. However, theoretical degradation pathways can be postulated based on the reactivity of its functional groups.

Oxidation of the Aniline Moiety: The aniline group is susceptible to oxidation, which can lead to the formation of colored polymeric materials. libretexts.org This is a common degradation pathway for many anilines.

Hydrolysis of the Ethoxy Group: Under strong acidic conditions, the ethoxy group could undergo hydrolysis to form the corresponding phenol (B47542) derivative.

Thiazole Ring Opening: While the thiazole ring is generally stable, it can be cleaved under harsh reductive conditions (e.g., with Raney Nickel), which would result in desulfurization and ring opening. pharmaguideline.com

Photodegradation: Exposure to UV radiation could potentially lead to degradation. For similar heterocyclic compounds, degradation is often enhanced in acidic conditions when exposed to solar radiation. mdpi.com The degradation of the aniline part of the molecule could be initiated by aniline dioxygenase in certain biological systems. nih.gov

Computational studies could model the stability by calculating bond dissociation energies and reaction energies for potential degradation reactions, providing insight into the most likely decomposition pathways under various environmental conditions.

Table 3: Summary of Compound Names

Compound Name
This compound
Imino thioether
Hydroxythiazoline
Thiazolium salt
Acetanilide
para-Nitroaniline

Photochemical Stability and Degradation Products (Theoretical)

Theoretical investigations into the photochemical stability of this compound are crucial for understanding its potential environmental fate and its durability in applications where it may be exposed to light. Computational studies, typically employing time-dependent density functional theory (TD-DFT), can predict the electronic absorption spectra, identify the wavelengths at which the molecule is likely to absorb light, and elucidate the nature of its excited states.

Theoretical studies on related thiazole derivatives suggest that the thiazole ring itself can be susceptible to photochemical cleavage. nih.gov The presence of the aniline and ethoxy groups will also influence the photochemical behavior. The aniline moiety can be prone to photo-oxidation, potentially leading to the formation of radical cations and subsequent complex degradation products.

A theoretical investigation would typically model the molecule in its ground and excited states, calculating the energies of various possible transition states for degradation pathways. This would allow for the prediction of the most likely degradation products. Potential degradation pathways that could be investigated theoretically include:

Cleavage of the thiazole ring: This could lead to the formation of smaller, more volatile organic compounds.

Oxidation of the aniline group: This could result in the formation of nitroso, nitro, or polymeric species.

Fission of the ethoxy group: This could lead to the formation of the corresponding phenol derivative.

The following table presents a hypothetical summary of potential photochemical degradation products of this compound that could be investigated through theoretical calculations.

Potential Degradation Product Hypothesized Formation Pathway
2-Ethoxy-5-isothiocyanatoanilineRearrangement of the thiazole ring
2-Hydroxy-5-(1,3-thiazol-2-yl)anilineCleavage of the ethyl group from the ethoxy moiety
Polymeric aniline derivativesPhoto-oxidation and subsequent polymerization

Thermal Stability Profiles

The thermal stability of this compound is a critical parameter for its handling, storage, and application in various fields. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to experimentally determine the thermal stability of a compound. While specific experimental data for this compound is not available, studies on analogous heterocyclic compounds provide insight into the expected thermal behavior.

A study on a series of heterocyclic anticancer drug candidates provides a framework for understanding the thermal decomposition of such molecules. mdpi.com The thermal stability is often characterized by the initial decomposition temperature (T5%), which is the temperature at which a 5% mass loss is observed. mdpi.com The decomposition process can occur in one or multiple stages, and the atmosphere (inert or oxidizing) can significantly influence the stability and the decomposition products. mdpi.com

In an inert atmosphere (e.g., nitrogen or helium), the decomposition of similar heterocyclic compounds has been observed to occur in a single stage at temperatures above 250 °C. mdpi.com The decomposition products in an inert atmosphere typically result from the cleavage of C-N and C-C bonds, leading to the emission of volatiles such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), and various aromatic amine derivatives. mdpi.com

In an oxidizing atmosphere (e.g., air), the decomposition process is often more complex and may occur in multiple stages. mdpi.com The presence of oxygen can lead to the formation of a more thermally stable oxidized form of the compound, resulting in a higher decomposition temperature. mdpi.com The gaseous products in an oxidizing atmosphere include those seen in an inert atmosphere, along with oxides of carbon (CO, CO₂) and nitrogen (NO₂, N₂), water (H₂O), and other oxygenated species. mdpi.com

The following table provides hypothetical TGA/DTG data for this compound, based on trends observed for similar heterocyclic compounds.

Atmosphere T5% (°C) Tmax1 (°C) Mass Loss (%) Residual Mass at 600 °C (%)
Inert (N₂)~250-270~330-350~60-70~30-40
Oxidizing (Air)~270-300~340-360 (stage 1)~550-570 (stage 2)~90-100~0-10

Theoretical Interaction Mechanisms with Model Surfaces or Binding Sites

Theoretical modeling plays a pivotal role in elucidating the interaction mechanisms of this compound with various surfaces or biological binding sites. These computational approaches provide insights at the atomic level that are often inaccessible through experimental techniques alone.

Adsorption Isotherm Models (theoretical aspects)

Adsorption isotherm models are mathematical formulations that describe the equilibrium relationship between the concentration of a substance in the bulk phase and the amount of that substance adsorbed onto a surface at a constant temperature. While these models are typically fitted to experimental data, their theoretical underpinnings are crucial for interpreting the adsorption mechanism. For a molecule like this compound, understanding its adsorption behavior is important for applications such as catalysis, corrosion inhibition, and chromatography.

Several adsorption isotherm models can be theoretically applied to describe the adsorption of this compound onto a surface. The choice of model depends on the assumptions made about the surface, the adsorbate, and their interactions.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. dergipark.org.trresearchgate.netnih.gov It presupposes that there are no interactions between adsorbed molecules. The Langmuir equation is given by:

qe = (qm * KL * Ce) / (1 + KL * Ce)

where qe is the amount of substance adsorbed at equilibrium, qm is the maximum monolayer adsorption capacity, KL is the Langmuir adsorption constant related to the energy of adsorption, and Ce is the equilibrium concentration of the substance.

Freundlich Isotherm: This empirical model is often used to describe adsorption on heterogeneous surfaces and assumes multilayer adsorption. dergipark.org.trresearchgate.netnih.gov The Freundlich equation is:

qe = KF * Ce(1/n)

where KF and n are Freundlich constants related to the adsorption capacity and intensity, respectively.

Temkin Isotherm: This model considers the effect of adsorbate-adsorbate interactions on the heat of adsorption, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage. researchgate.net The Temkin equation is:

qe = (RT/b) * ln(A * Ce)

where A is the equilibrium binding constant, and b is related to the heat of adsorption.

Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. researchgate.netnih.gov It is often used to distinguish between physical and chemical adsorption.

The selection of the most appropriate isotherm model is typically based on the correlation coefficient (R²) when fitting experimental data. Theoretical considerations of the molecular structure of this compound and the nature of the adsorbent surface can also guide the choice of model.

Adsorption Isotherm Model Key Assumptions Applicability
LangmuirMonolayer adsorption, homogeneous surface, no adsorbate-adsorbate interactions. dergipark.org.trresearchgate.netnih.govIdealized systems, chemisorption.
FreundlichMultilayer adsorption, heterogeneous surface. dergipark.org.trresearchgate.netnih.govComplex surfaces, physisorption.
TemkinLinear decrease in heat of adsorption with coverage, considers adsorbate-adsorbate interactions. researchgate.netSystems with moderate adsorbate-adsorbate interactions.
Dubinin-RadushkevichGaussian energy distribution onto a heterogeneous surface. researchgate.netnih.govDistinguishing between physical and chemical adsorption.

Quantum Chemical Descriptors for Surface Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity and interaction of molecules with surfaces. mdpi.comresearchgate.net By calculating various molecular properties, known as quantum chemical descriptors, one can gain a deeper understanding of the adsorption mechanism of this compound.

Key quantum chemical descriptors relevant to surface interactions include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons to an appropriate acceptor molecule or surface.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor is associated with the electron-accepting ability of a molecule. A lower ELUMO value indicates a greater propensity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the chemical reactivity and stability of a molecule. mdpi.com A smaller energy gap suggests higher reactivity, which can correlate with stronger adsorption onto a surface.

Dipole Moment (μ): The dipole moment provides information about the polarity of a molecule. A higher dipole moment may lead to stronger electrostatic interactions with a polar surface.

Mulliken Charges: These calculations provide the charge distribution over the individual atoms in the molecule. They can help identify the active sites of the molecule that are likely to interact with the surface. For this compound, the nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen atom of the aniline group, are expected to be key interaction sites.

Fukui Functions: These descriptors are used to predict the local reactivity of different sites within a molecule. They can identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, thus indicating the most probable points of interaction with a surface.

The following table presents a hypothetical set of quantum chemical descriptors for this compound, which would be calculated using DFT.

Quantum Chemical Descriptor Hypothetical Value Interpretation for Surface Interaction
EHOMO-5.5 to -6.0 eVIndicates a good electron-donating capability.
ELUMO-1.0 to -1.5 eVSuggests a moderate electron-accepting ability.
Energy Gap (ΔE)4.0 to 5.0 eVImplies good chemical stability and moderate reactivity. mdpi.com
Dipole Moment (μ)2.0 to 3.0 DebyeIndicates a significant molecular polarity, favoring electrostatic interactions.

These theoretical descriptors, in combination with adsorption isotherm models, provide a comprehensive framework for understanding and predicting the interaction of this compound with various surfaces.

Potential Applications in Chemical Sciences Theoretical/materials Science

Building Blocks for Advanced Organic Materials

The compound's molecular architecture is well-suited for its role as a precursor or component in the synthesis of sophisticated organic materials. The interplay between its electron-donating groups (ethoxy and amino) and the π-conjugated system (phenyl and thiazole (B1198619) rings) is central to these potential applications.

Azo dyes, characterized by the nitrogen-to-nitrogen double bond (-N=N-), represent the largest group of commercial dyes. scialert.netnih.gov Their synthesis typically involves the diazotization of a primary aromatic amine, which is then reacted with a suitable coupling component. nih.govnih.gov

As a primary aromatic amine, 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline is a theoretical candidate for serving as the diazo component in the synthesis of novel azo dyes. The general process would involve treating the aniline (B41778) derivative with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This salt can then be coupled with various electron-rich aromatic compounds (like phenols or other anilines) to generate a diverse range of azo dyes. nih.gov The presence of the thiazole and ethoxy groups on the resulting dye molecule would be expected to influence its final color, solubility, and lightfastness properties. Thiazolyl azo dyes are a known class of compounds investigated for their unique spectral characteristics. kashanu.ac.ir

Table 1: Theoretical Azo Dye Synthesis Pathway

Step Process Reactant Intermediate/Product
1 Diazotization This compound + NaNO₂/HCl Diazonium salt of the parent compound

Materials with significant non-linear optical (NLO) properties are crucial for modern photonics and optoelectronics. A common molecular design for second-order NLO chromophores involves a π-conjugated system flanked by an electron-donating group (D) and an electron-accepting group (A), known as a D-π-A structure. Thiazole rings have been successfully incorporated into chromophores to enhance molecular second-order NLO susceptibilities. acs.orgpku.edu.cn

The structure of this compound contains key elements that are theoretically favorable for NLO applications. The ethoxy and amino groups act as electron donors, while the phenyl and thiazole rings form a π-conjugated bridge. bohrium.comresearchgate.net By chemically modifying the molecule to add a strong electron-accepting group, it could be converted into a D-π-A chromophore with potential for a significant NLO response. Theoretical calculations using Density Functional Theory (DFT) are often employed to predict the hyperpolarizability (β), a key measure of a molecule's NLO activity, for such thiazole-based systems. pku.edu.cn

Ligand Design in Coordination Chemistry (Theoretical)

The presence of multiple heteroatoms makes this compound an interesting candidate for theoretical studies in ligand design for coordination and organometallic chemistry.

Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. The effectiveness and structure of the resulting complex depend on the available electron-donating sites on the ligand. The 1,3-thiazole ring system is known to act as a ligand, binding to metals through its nitrogen atom. cdnsciencepub.com

In this compound, there are several potential coordination sites for metal ions. The primary sites for chelation (the formation of two or more separate coordinate bonds between a polydentate ligand and a single central atom) are the nitrogen atom of the thiazole ring and the nitrogen atom of the aniline group. This arrangement could allow the molecule to act as a bidentate ligand, forming a stable five- or six-membered ring with a metal center. The ethoxy oxygen could also potentially participate in metal binding, although it is generally a weaker donor.

Table 2: Potential Metal Chelation Sites

Site Number Atom Functional Group Potential Role
1 Nitrogen Thiazole Ring Primary coordination site
2 Nitrogen Aniline Group Primary coordination site

Metal complexes formed with thiazole-based ligands have been investigated for their catalytic activity in various organic reactions, such as cross-coupling reactions. cdnsciencepub.comresearchgate.net The electronic and steric properties of the ligand play a crucial role in determining the efficacy and selectivity of the catalyst.

Theoretically, metal complexes of this compound could be explored for catalytic applications. By coordinating with a catalytically active metal like palladium, platinum, or rhodium, the ligand could help stabilize the metal center and modulate its reactivity. researchgate.net The specific substituents (ethoxy and the thiazolyl-phenyl group) would influence the electron density at the metal center and the steric environment around it, thereby tuning the catalytic performance.

Theoretical Studies in Surface Chemistry and Corrosion Inhibition Mechanisms

The prevention of metal corrosion is a significant industrial challenge, and the use of organic inhibitors is a primary method of protection, particularly in acidic environments. researchgate.netoup.com Effective organic corrosion inhibitors typically contain heteroatoms (such as N, S, O) and π-electrons in aromatic or multiple bonds, which facilitate their adsorption onto the metal surface. nih.govmdpi.com

The molecular structure of this compound makes it a prime candidate for theoretical investigation as a corrosion inhibitor. journalcps.comresearchgate.net

Presence of Heteroatoms: It contains two nitrogen atoms, one sulfur atom, and one oxygen atom. The lone pair electrons on these atoms can form coordinate bonds with the vacant d-orbitals of metal atoms (like iron in steel), a process known as chemisorption. oup.com

Aromatic Rings: The phenyl and thiazole rings provide a source of π-electrons, which can interact with the metal surface.

Surface Coverage: The molecule's size and structure suggest it could effectively cover a significant area on the metal surface upon adsorption, creating a protective barrier that isolates the metal from the corrosive medium. imist.ma

Theoretical studies, often employing DFT and molecular dynamics (MD) simulations, are powerful tools for understanding the inhibitor-metal interaction. nih.govoup.com These methods can predict parameters like the energy of the highest occupied molecular orbital (E(HOMO)) and the lowest unoccupied molecular orbital (E(LUMO)), which correlate with a molecule's ability to donate and accept electrons, respectively, providing insight into the adsorption mechanism. nih.gov

Table 3: Structural Features for Theoretical Corrosion Inhibition

Feature Specific Group(s) Theoretical Inhibition Mechanism
Heteroatoms Aniline (-NH₂), Thiazole (N, S), Ethoxy (-O-) Coordinate bond formation with metal surface (Chemisorption)
π-Electrons Phenyl Ring, Thiazole Ring Adsorption via π-electron interaction with metal surface

Adsorption Behavior on Metal Surfaces (Theoretical Modeling)

While direct experimental studies on the adsorption of this compound on metal surfaces are not extensively documented, theoretical modeling based on analogous compounds, such as aniline and various thiazole derivatives, provides significant insights into its potential behavior. The adsorption of organic molecules on metal surfaces is a critical aspect of corrosion inhibition, catalysis, and molecular electronics.

Theoretical studies, often employing Density Functional Theory (DFT), have shown that aniline and its derivatives can adsorb on metal surfaces like copper, ruthenium, and cobalt. nih.gov The adsorption mechanism is typically characterized by two main configurations: a horizontal (flat-lying) and a vertical (upright) orientation relative to the metal surface. nih.gov In the horizontal configuration, the aromatic ring of the aniline moiety interacts with the metal surface through its π-electrons, leading to a stronger adsorption energy. nih.gov The vertical orientation involves the interaction of the nitrogen atom of the amino group with the metal surface. nih.gov For aniline, the horizontal adsorption is generally found to be more stable. nih.gov

In the case of this compound, the presence of the thiazole ring introduces additional adsorption centers, namely the sulfur and nitrogen atoms within the heterocyclic ring. Thiazole derivatives are well-known for their corrosion inhibition properties, which are attributed to the strong coordination of the sulfur and nitrogen heteroatoms with the metal surface. scispace.comresearchgate.net This multi-point attachment can lead to the formation of a stable, protective film on the metal.

The ethoxy group (-OC2H5) on the aniline ring can also influence the adsorption behavior. As an electron-donating group, it increases the electron density on the aromatic ring, which can enhance the π-electron interaction with the metal surface. However, steric hindrance from the ethoxy group might affect the planarity of the adsorption.

Table 1: Theoretical Adsorption Parameters of Analogous Compounds

CompoundMetal SurfaceAdsorption Energy (eV)Adsorption ConfigurationReference
AnilineRu(0001)-3.59Horizontal nih.gov
AnilineCo(0001)-2.17Horizontal nih.gov
AnilineCu(100)0.087 - 0.217Parallel to surface researchgate.net

Note: The data presented is for analogous compounds and is intended to provide a theoretical basis for the potential behavior of this compound.

Correlation with Electronic Structure Parameters

The efficiency of an organic molecule in applications such as corrosion inhibition is strongly correlated with its electronic structure parameters. Quantum chemical calculations are frequently used to determine these parameters, which include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and electronegativity (χ).

EHOMO and ELUMO : A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, facilitating adsorption. A lower ELUMO value suggests a higher affinity for accepting electrons from the metal. The thiazole and aniline moieties in this compound, with their lone pair-bearing nitrogen and sulfur atoms and π-electron systems, are expected to contribute to a relatively high EHOMO. researchgate.net

Energy Gap (ΔE) : A smaller energy gap implies higher reactivity of the molecule, which can lead to stronger adsorption on a metal surface.

Dipole Moment (μ) : A higher dipole moment can enhance the electrostatic interactions between the inhibitor molecule and the charged metal surface, potentially leading to stronger adsorption.

Electronegativity (χ) : This parameter relates to the ability of a molecule to attract electrons.

For thiazole derivatives, it has been established that the presence of heteroatoms (N and S) and the aromatic ring structure with π-bonds are key to their effectiveness as corrosion inhibitors. scispace.com The electron density distribution, which is influenced by substituents like the ethoxy group, plays a crucial role in determining the adsorption mechanism.

Intermediates in the Synthesis of Complex Heterocyclic Systems

The molecular architecture of this compound, featuring a primary aromatic amine and a thiazole ring, makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. The amino group (-NH2) is a versatile functional handle that can participate in a variety of chemical transformations.

For instance, the amino group can undergo diazotization followed by coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups at the aniline ring. It can also be acylated, alkylated, or used in condensation reactions to build larger molecular scaffolds.

The thiazole moiety itself is a key pharmacophore found in numerous biologically active compounds. mdpi.com Therefore, using this compound as a building block allows for the incorporation of this important heterocyclic unit into new molecular designs.

One potential synthetic application is in the construction of fused heterocyclic systems. For example, the amino group could react with a suitable dielectrophile to form a new heterocyclic ring fused to the aniline core. Such reactions could lead to the synthesis of novel quinoline, quinoxaline, or benzothiazine derivatives, which are classes of compounds with significant interest in medicinal chemistry and materials science. nih.gov

While specific examples of the use of this compound as a synthetic intermediate are not widely reported, the known reactivity of anilines and thiazoles strongly suggests its potential in this regard. nih.gov For example, similar aminothiazole derivatives are used in the synthesis of various heterocyclic compounds with potential biological activities. researchgate.net

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagentsPotential Product Class
Diazotization/SandmeyerNaNO2, HCl; CuXHalogenated/Cyanated Thiazolylanilines
AcylationAcyl chloride/anhydrideAmide derivatives
Condensationα,β-Unsaturated ketoneQuinolines
CyclocondensationDicarbonyl compoundsFused Heterocycles

Future Research Directions and Outlook

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline and its derivatives is likely to be guided by the principles of green chemistry, aiming to reduce environmental impact, minimize waste, and improve efficiency. bepls.comjocpr.com Traditional synthetic routes often involve hazardous solvents, harsh reaction conditions, and produce significant waste. bepls.com Modern approaches seek to overcome these limitations.

A primary goal in green synthesis is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions for the synthesis of thiazole (B1198619) derivatives has shown considerable promise. researchgate.netresearchgate.net For instance, the Hantzsch thiazole synthesis, a classical method for forming the thiazole ring, can be adapted to solvent-free conditions, often accelerated by microwave or ultrasonic irradiation. bepls.comorganic-chemistry.orgnih.gov This approach not only reduces solvent waste but can also lead to shorter reaction times and higher yields. semanticscholar.org

Future research could explore a solvent-free Hantzsch condensation to synthesize the this compound core. This would theoretically involve reacting a suitable α-haloketone with a thioamide under solvent-free conditions, potentially with the aid of a reusable solid catalyst like silica-supported tungstosilisic acid. bepls.com

Table 1: Comparison of Conventional vs. Potential Green Synthesis Conditions for Thiazole Derivatives

Parameter Conventional Method (e.g., Hantzsch) Potential Green Method
Solvent Organic solvents (e.g., ethanol (B145695), dioxane) Solvent-free or green solvents (e.g., water, PEG) bepls.com
Catalyst Often requires stoichiometric reagents Reusable solid acid or base catalysts
Energy Source Conventional heating (reflux) Microwave or ultrasonic irradiation bepls.comsemanticscholar.org
Reaction Time Several hours to days Minutes to a few hours semanticscholar.org

| Work-up | Often requires extraction and chromatography | Simple filtration and crystallization |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com Reactions with high atom economy, such as addition and multicomponent reactions, are inherently more sustainable as they generate minimal waste. jocpr.com

Future synthetic strategies for this compound should prioritize atom economy. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates most or all of the reactant atoms, are particularly attractive. bepls.comresearchgate.net Developing a one-pot, multicomponent synthesis for this compound would represent a significant advancement in sustainability. Such a strategy would streamline the synthetic process, reduce purification steps, and maximize atom efficiency.

Advanced Computational Design of Novel Derivatives

Computational chemistry and in silico methods are poised to revolutionize the design of novel derivatives of this compound. These techniques can predict molecular properties and biological activities, thereby accelerating the discovery process and reducing the reliance on costly and time-consuming laboratory synthesis and screening. researchgate.netmdpi.com

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in drug discovery and molecular design. rsc.orgspringernature.com These models can be trained on large datasets of known molecules and their properties to learn complex structure-activity relationships (SAR). rsc.org Generative models, such as variational autoencoders (VAEs), can explore the vast chemical space around a starting scaffold to design novel molecules with optimized properties. nih.govmdpi.com

For this compound, an ML-driven approach could be employed to design derivatives with enhanced potential as, for example, kinase inhibitors—a class of drugs where thiazole-containing compounds have shown significant promise. rsc.orgnih.govmdpi.com An integrative strategy could combine generative models to create new molecular structures with predictive models that classify them for potential kinase inhibition, guiding the synthesis of the most promising candidates. mdpi.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.govnih.gov This process typically involves docking candidate molecules into the active site of a biological target, such as an enzyme or receptor, and scoring the quality of the interaction. nih.govresearchgate.net

A theoretical virtual screening campaign for this compound derivatives could be conducted to identify potential inhibitors of a specific therapeutic target. The process would involve building a virtual library of derivatives by computationally modifying the parent structure and then docking these compounds against a validated target protein. researchgate.net This approach allows for the rapid and cost-effective prioritization of compounds for synthesis and biological evaluation. nih.gov

Table 2: Theoretical Workflow for Virtual Screening of this compound Derivatives

Step Description Objective
1. Target Selection Identify and validate a biological target (e.g., a specific protein kinase). Define the therapeutic goal.
2. Library Generation Computationally create a diverse library of virtual derivatives based on the this compound scaffold. Explore the relevant chemical space.
3. Molecular Docking Dock each virtual compound into the binding site of the target protein. Predict binding modes and affinities.
4. Scoring and Ranking Use scoring functions to rank the compounds based on their predicted binding affinity and other properties. Identify the most promising candidates ("hits").
5. ADME/Tox Filtering Apply computational filters to predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. mdpi.com Select hits with drug-like properties.

| 6. Hit Selection | Select a final subset of high-ranking, drug-like compounds for laboratory synthesis and experimental validation. | Prioritize resources for the most promising molecules. |

Exploration of Supramolecular Assembly and Self-Organization (Theoretical)

The molecular structure of this compound possesses several features that suggest a potential for forming ordered supramolecular structures through self-assembly. This area remains entirely theoretical for this specific compound but presents an exciting avenue for future materials science research.

The key structural elements that could drive self-organization include:

Hydrogen Bonding: The primary amine (-NH₂) group of the aniline (B41778) moiety is a classic hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. These interactions could lead to the formation of one-dimensional chains or two-dimensional sheets.

π-π Stacking: The presence of two aromatic rings (the substituted benzene (B151609) and the thiazole) allows for potential π-π stacking interactions, which could contribute to the stability of an assembled structure.

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of electronegative heteroatoms (N, S, O). These interactions can further guide the alignment of molecules into ordered arrays.

The interplay of these non-covalent forces could theoretically lead to the formation of complex, self-organized systems such as liquid crystals, organogels, or other soft materials. Investigating the self-assembly behavior of this compound and its derivatives in various solvents and conditions could uncover novel materials with unique optical or electronic properties.

Theoretical Applications in Functional Materials Research (Beyond Current Scope)

While current research on this compound and its immediate derivatives has not extensively ventured into functional materials, the inherent electronic characteristics of the thiazole and aniline moieties suggest a rich field for future exploration. The structural motifs present in this compound are analogous to those found in molecules investigated for advanced material applications.

One promising avenue is the field of nonlinear optical (NLO) materials . Thiazole-containing compounds have been shown to exhibit significant NLO properties, which are crucial for applications in optical communications, data storage, and optical computing. The charge transfer characteristics within similar molecules, often studied through analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of NLO activity. tandfonline.com Theoretical calculations, such as determining the dipole moment, polarizability (α), and first-order hyperpolarizability (β), could elucidate the potential of this compound as a candidate for NLO materials. tandfonline.com

Furthermore, the semiconducting nature of many organic molecules containing aromatic and heteroaromatic rings opens up possibilities in organic electronics . Theoretical modeling could predict the charge transport properties of crystalline or thin-film forms of this compound, suggesting its potential utility in components like Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs). The ethoxy and amine functional groups can be modified to tune the electronic properties, such as the bandgap and charge carrier mobility, which are critical parameters for these applications.

Exploration into its use in chemosensors represents another theoretical application. The thiazole ring and the aniline nitrogen possess lone pairs of electrons that could potentially coordinate with metal ions or other analytes. Computational studies could model these interactions, predicting the selectivity and sensitivity of this compound towards specific environmental or biological targets. Changes in spectroscopic properties (e.g., fluorescence or UV-Vis absorption) upon binding could be predicted, guiding the experimental design of new sensory materials.

Integration of Experimental and Advanced Computational Methodologies

To fully unlock the potential of this compound and its derivatives in future research, a synergistic approach combining experimental synthesis and characterization with advanced computational modeling is essential. This integrated methodology allows for a deeper understanding of structure-property relationships and accelerates the discovery of new applications.

Experimental synthesis would provide the physical compound for analysis using a suite of spectroscopic and crystallographic techniques. tandfonline.com Techniques such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the molecular structure, while single-crystal X-ray diffraction could determine its precise three-dimensional arrangement and intermolecular interactions in the solid state. tandfonline.com

Concurrently, advanced computational methods, primarily rooted in Density Functional Theory (DFT), can offer profound insights into the molecule's electronic structure and behavior. tandfonline.com These theoretical calculations are not merely for confirmation but serve as predictive tools to guide experimental efforts. For instance, DFT can be used to calculate the vibrational frequencies, which can then be compared with experimental FT-IR spectra for a more detailed assignment of vibrational modes. tandfonline.com Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, aiding in the interpretation of UV-Vis spectra. tandfonline.com

The integration of these methodologies is particularly powerful for exploring the applications mentioned in the previous section. For example, in NLO materials research, DFT calculations of hyperpolarizability can screen potential candidate molecules before undertaking complex and resource-intensive syntheses. tandfonline.com For functional electronics, computational models can predict charge mobility and energy levels, helping to pre-select derivatives with optimal properties for device fabrication.

This feedback loop, where experimental results validate and refine computational models, and computational predictions guide new experimental directions, is a cornerstone of modern chemical research. It enables a more efficient and targeted approach to designing novel molecules like this compound for specific, high-performance applications.

Table of Computational Methodologies and Their Applications

Computational MethodApplication in Molecular ResearchRelevance to this compound
Density Functional Theory (DFT) Calculation of electronic structure, molecular geometry, vibrational frequencies, and reactivity descriptors. tandfonline.comPredicts the stable conformation, electronic properties, and potential reactivity of the molecule.
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption and emission spectra (UV-Vis). tandfonline.comHelps interpret experimental spectra and understand the nature of electronic transitions within the molecule.
HOMO-LUMO Analysis Determination of the highest occupied and lowest unoccupied molecular orbitals to understand charge transfer characteristics. tandfonline.comProvides insight into the molecule's potential for electronic applications, including NLO and organic electronics.
Natural Bond Orbital (NBO) Analysis Investigation of charge delocalization, hyper-conjugative interactions, and intramolecular bonding. tandfonline.comQuantifies the stability arising from electron delocalization between the aniline and thiazole rings.
Molecular Electrostatic Potential (MEP) Visualization of the charge distribution on the molecular surface to identify electrophilic and nucleophilic sites. tandfonline.comPredicts sites for intermolecular interactions and chemical reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted anilines and thiazole derivatives. For example, diazo coupling using 2-amino-5-nitrothiazol as a diazo component and ethoxy-substituted aniline derivatives as coupling agents is a common approach . Characterization typically involves FT-IR (to confirm functional groups like -N=N- and C-S bonds), NMR (to verify substitution patterns and aromatic protons), and LC-MS/MS (to determine molecular weight and purity) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound’s thiazole and aniline moieties necessitate precautions against skin/eye irritation and potential toxicity. Key protocols include:

  • Use of fume hoods and PPE (gloves, goggles) during synthesis .
  • Storage in airtight, light-protected containers to prevent degradation .
  • Immediate neutralization of spills with activated carbon or silica gel .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Purity assessment requires HPLC with UV detection (to quantify impurities) and elemental analysis (to verify C/H/N/S ratios). DSC/TGA can identify thermal degradation products, while XRD confirms crystallinity .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence the electronic properties of this compound?

  • Methodological Answer : Computational methods like DFT calculations (e.g., Gaussian 09) can model electron density distribution and HOMO-LUMO gaps. Experimentally, UV-Vis spectroscopy reveals shifts in λmax with substituent changes (e.g., electron-withdrawing groups lower LUMO energy), while cyclic voltammetry quantifies redox potentials .

Q. What experimental design strategies address contradictions in reported conductivity data for thiazol-aniline derivatives?

  • Methodological Answer : Contradictions often arise from molecular alignment variations in thin films. To resolve this:

  • Use AFM or TEM to assess layer morphology .
  • Compare temperature-dependent conductivity profiles (e.g., Arrhenius plots) to distinguish ordered vs. disordered phases .
  • Standardize film deposition methods (e.g., spin-coating at fixed rpm) to minimize batch variability .

Q. How can researchers optimize reaction conditions for coupling thiazole and aniline moieties in high-yield syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE) methodologies, such as Box-Behnken design , to test variables like temperature, solvent polarity, and catalyst loading. For example:

  • Catalyst screening : Pd/C vs. CuI for cross-coupling efficiency .
  • Solvent optimization : Compare DMF (polar aprotic) vs. THF (low polarity) effects on reaction kinetics .
  • Monitor progress via in-situ FT-IR or HPLC .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Crystallization difficulties are common due to flexible ethoxy groups. Solutions include:

  • Solvent vapor diffusion using mixed solvents (e.g., chloroform/hexane).
  • Seeding with structurally similar crystals (e.g., 4-(thiazol-2-yl)aniline derivatives) .
  • Low-temperature crystallization (-20°C) to reduce molecular motion .

Data Analysis & Interpretation

Q. How should researchers reconcile discrepancies between spectroscopic data and computational models for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT predictions) may arise from solvent effects or conformational flexibility. Mitigation steps:

  • Explicit solvent modeling in DFT (e.g., using IEFPCM for DMSO) .
  • Variable-temperature NMR to probe dynamic conformers .
  • Validate with solid-state NMR or XRD-derived geometries .

Q. What advanced techniques elucidate the role of this compound in charge-transfer complexes?

  • Methodological Answer :

  • Time-resolved fluorescence spectroscopy to measure excited-state lifetimes.
  • Electron paramagnetic resonance (EPR) to detect radical intermediates in redox processes.
  • Grazing-incidence XRD (GI-XRD) to study interfacial alignment in thin-film devices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.